Hyoscyamin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Daturin (Sulfat) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie.

Biologie: Untersucht wegen seiner Auswirkungen auf das Nervensystem und seiner Rolle als Pflanzentoxin.

Medizin: Wird zur symptomatischen Linderung von Krämpfen verwendet, die durch verschiedene Erkrankungen des Unterbauches und der Blase verursacht werden, darunter Magengeschwüre, Reizdarmsyndrom, Divertikulitis, Pankreatitis, Koliken und interstitielle Blasenentzündung.

5. Wirkmechanismus

Daturin (Sulfat) entfaltet seine Wirkung hauptsächlich durch seine antimuskarinischen Eigenschaften. Es wirkt als kompetitiver Antagonist von muskarinischen Acetylcholinrezeptoren und hemmt so die Wirkung von Acetylcholin an diesen Rezeptoren . Dies führt zu einer Reduktion von glatten Muskelkrämpfen, verminderter Drüsensekretion und anderen anticholinergen Wirkungen . Die molekularen Zielstrukturen sind muskarinische Rezeptoren im Magen-Darm-Trakt, der Blase, dem Herzen und dem zentralen Nervensystem .

Ähnliche Verbindungen:

Cyclobenzaprin: Ein Muskelrelaxans mit anticholinergen Eigenschaften, das zur Linderung von Muskelkrämpfen eingesetzt wird.

Einzigartigkeit: Daturin (Sulfat) ist aufgrund seiner spezifischen isomeren Form (levorotatorisch) und seines einzigartigen pharmakologischen Profils einzigartig. Es hat eine höhere Affinität zu muskarinischen Rezeptoren im Vergleich zu seinem racemischen Gemisch, Atropin . Dadurch ist es besonders effektiv bei der Behandlung bestimmter Erkrankungen mit weniger Nebenwirkungen .

Wirkmechanismus

Target of Action

Hyoscyamine is an antimuscarinic compound . It primarily targets muscarinic acetylcholine receptors , which play a crucial role in the nervous system . These receptors are involved in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .

Mode of Action

Hyoscyamine acts as an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine, a neurotransmitter, at various sites, including sweat glands (sympathetic) and parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system . By inhibiting the action of acetylcholine, hyoscyamine reduces muscle contractions and other activities mediated by these receptors .

Biochemical Pathways

Hyoscyamine is a tropane alkaloid, and its biosynthesis involves several enzymatic reactions . One key enzyme is hyoscyamine dehydrogenase (HDH) , which catalyzes the conversion of hyoscyamine aldehyde to hyoscyamine . Another enzyme, hyoscyamine 6β-hydroxylase (H6H) , converts hyoscyamine to scopolamine, another biologically active tropane alkaloid . These biochemical pathways are influenced by various factors, including the plant’s developmental stage and environmental conditions .

Pharmacokinetics

Hyoscyamine is well-absorbed from the gastrointestinal tract following oral administration . It is metabolized in the liver and excreted via the kidneys . The bioavailability of hyoscyamine is approximately 50%, and its elimination half-life is between 3 to 5 hours . These pharmacokinetic properties influence the compound’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of hyoscyamine’s action are primarily due to its antimuscarinic properties . By blocking the action of acetylcholine, hyoscyamine can reduce muscle contractions in the gastrointestinal tract, decrease heart rate, and reduce glandular secretions . These effects can provide symptomatic relief for various conditions, including peptic ulcers, irritable bowel syndrome, and certain heart problems .

Action Environment

The action, efficacy, and stability of hyoscyamine can be influenced by various environmental factors . For instance, the production of hyoscyamine in plants can be affected by geo-climatic and seasonal changes, as well as external conditions such as temperature, light, and humidity . Moreover, the concentration of hyoscyamine produced by a plant can vary depending on the species, genotype, physiology, developmental stage, and environmental conditions during growth .

Biochemische Analyse

Biochemical Properties

Hyoscyamine plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with several enzymes, proteins, and other biomolecules. Specifically, hyoscyamine blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This interaction leads to decreased motility of the gastrointestinal tract and reduced secretion of stomach acid and other fluids .

Cellular Effects

Hyoscyamine affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine, which is the main neurotransmitter of the parasympathetic nervous system. This inhibition results in decreased gastrointestinal motility, reduced secretion of stomach acid, and decreased production of other fluids from the gastrointestinal tract and airways . Additionally, hyoscyamine can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of hyoscyamine involves its action as an antimuscarinic agent. Hyoscyamine binds to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of acetylcholine-mediated responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate . By blocking these receptors, hyoscyamine effectively reduces the activity of the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hyoscyamine can change over time. Hyoscyamine is known to have a half-life of 3 to 5 hours, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that hyoscyamine can maintain its efficacy over short periods, but prolonged exposure may lead to decreased effectiveness due to receptor desensitization or degradation of the compound .

Dosage Effects in Animal Models

The effects of hyoscyamine vary with different dosages in animal models. At therapeutic doses, hyoscyamine can effectively reduce gastrointestinal motility and secretions. At higher doses, it can cause adverse effects such as tachycardia, dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system disturbances and cardiovascular issues, have been observed at very high doses .

Metabolic Pathways

Hyoscyamine is metabolized primarily in the liver, where it undergoes enzymatic conversion to various metabolites. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of hyoscyamine into inactive compounds . These metabolites are then excreted through the kidneys . The metabolic process can influence the overall efficacy and duration of action of hyoscyamine in the body .

Transport and Distribution

Within cells and tissues, hyoscyamine is transported and distributed through various mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body . Additionally, specific transporters and binding proteins facilitate the movement of hyoscyamine across cell membranes and into target tissues . The distribution of hyoscyamine can affect its localization and accumulation in different organs and tissues .

Subcellular Localization

Hyoscyamine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments within cells, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The localization of hyoscyamine can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Daturin (Sulfat) kann durch Extraktion von Hyoscyamin aus Pflanzen der Familie Solanaceae synthetisiert werden. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um das Alkaloid aus dem Pflanzenmaterial zu isolieren . Das isolierte this compound wird dann durch Reaktion mit Schwefelsäure unter kontrollierten Bedingungen in seine Sulfatform umgewandelt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Daturin (Sulfat) umfasst die großtechnische Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung und Umwandlung in die Sulfatform. Der Prozess umfasst in der Regel Schritte wie Mazeration, Lösungsmittelextraktion, Filtration und Kristallisation, um reines Daturin (Sulfat) zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Daturin (Sulfat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Daturin (Sulfat) kann zu Tropinsäure und Tropin oxidiert werden.

Reduktion: Reduktionsreaktionen können Daturin (Sulfat) in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können am Stickstoffatom auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Tropinsäure und Tropin.

Reduktion: Alkohol-Derivate von Daturin (Sulfat).

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications.

Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, used primarily for motion sickness and postoperative nausea.

Cyclobenzaprine: A muscle relaxant with anticholinergic properties, used to relieve muscle spasms.

Uniqueness: Daturine (sulfate) is unique due to its specific isomeric form (levorotary) and its distinct pharmacological profile. It has a higher affinity for muscarinic receptors compared to its racemic mixture, atropine . This makes it particularly effective in treating certain medical conditions with fewer side effects .

Eigenschaften

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

CAS-Nummer |

101-31-5 |

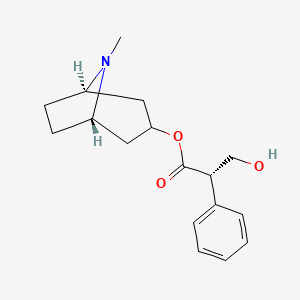

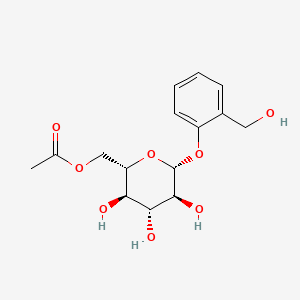

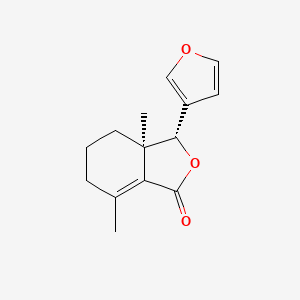

Molekularformel |

C17H23NO3 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChI-Schlüssel |

RKUNBYITZUJHSG-LGGPCSOHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Isomerische SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Color/Form |

Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |

melting_point |

118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |

Key on ui other cas no. |

101-31-5 5908-99-6 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/ Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/ Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/ 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether In water, 2,200 mg/l @ 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

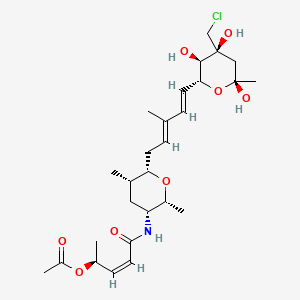

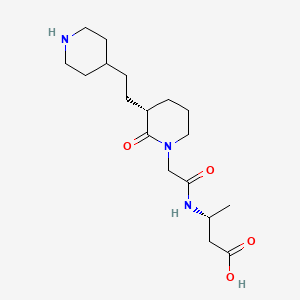

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)

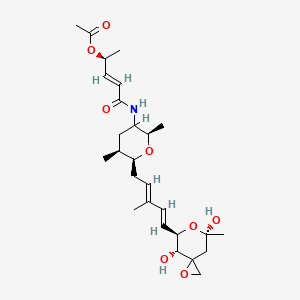

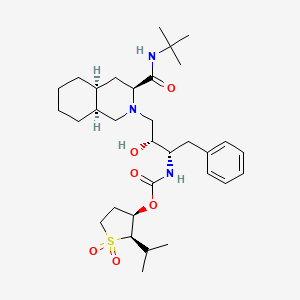

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

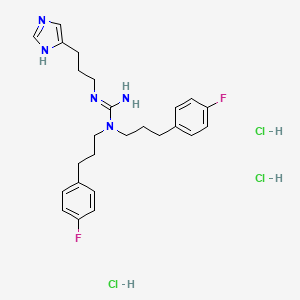

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)